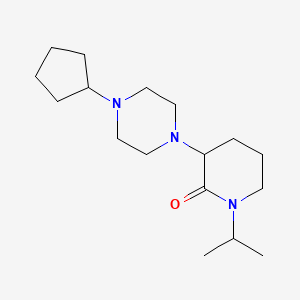
3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one is a complex organic compound that features a piperazine ring and a piperidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often utilize scalable processes such as the Ugi reaction, ring opening of aziridines, and photocatalytic synthesis . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and neurotrophic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and promoting neurotrophic factors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in sigma-1 receptor modulation and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: Another compound with neuroprotective properties.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
Uniqueness
3-(4-Cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one is unique due to its specific structural features that confer distinct neuroprotective and neurotrophic effects. Its combination of a piperazine ring and a piperidinone moiety makes it a valuable compound for further research in medicinal chemistry .
Properties
IUPAC Name |
3-(4-cyclopentylpiperazin-1-yl)-1-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-14(2)20-9-5-8-16(17(20)21)19-12-10-18(11-13-19)15-6-3-4-7-15/h14-16H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJVCLLLQVDWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile](/img/structure/B7017134.png)
![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)
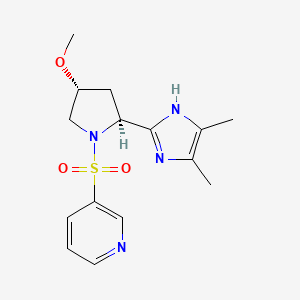

![tert-Butyl (4S)-2,2-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B7017170.png)
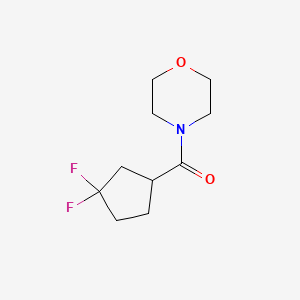
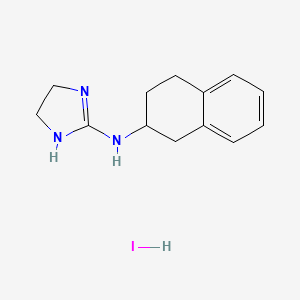
![4-hydroxy-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7017200.png)
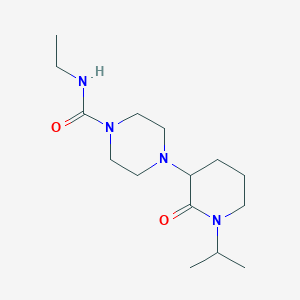
![1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B7017221.png)
![3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7017223.png)
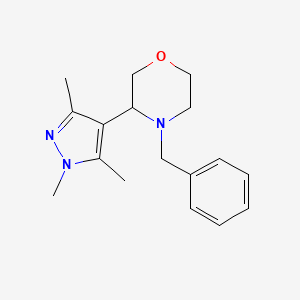
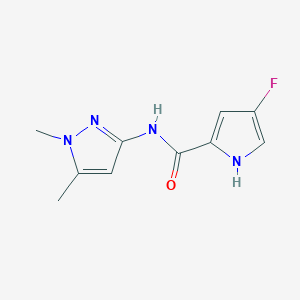
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7017236.png)
